molecular formula C24H27N3O2 B12417522 Neoechinulin C CAS No. 55179-54-9

Neoechinulin C

Cat. No.: B12417522
CAS No.: 55179-54-9
M. Wt: 389.5 g/mol
InChI Key: WXWNIBJUIDHOOC-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neoechinulin C is a diketopiperazine type indole alkaloid that has been isolated from various fungal sources such as Aspergillus species. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties .

Properties

CAS No.

55179-54-9

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

(3Z)-3-[[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]-6-methylidenepiperazine-2,5-dione

InChI

InChI=1S/C24H27N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-11-10-16(9-8-14(2)3)12-19(17)26-21/h7-8,10-13,26H,1,4,9H2,2-3,5-6H3,(H,25,29)(H,27,28)/b20-13-

InChI Key

WXWNIBJUIDHOOC-MOSHPQCFSA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1)C(=C(N2)C(C)(C)C=C)/C=C\3/C(=O)NC(=C)C(=O)N3)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1)C(=C(N2)C(C)(C)C=C)C=C3C(=O)NC(=C)C(=O)N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neoechinulin C involves the formation of the diketopiperazine core, which is a common structural motif in many natural products. The synthetic route typically includes the cyclization of dipeptides under specific conditions to form the diketopiperazine ring. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound is generally achieved through fermentation processes using fungal strains that naturally produce this compound. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Neoechinulin C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Neuroprotective Applications

Cryptoechinuline A has shown significant potential in neuroprotective applications, particularly in models of neurodegenerative diseases such as Parkinson's disease. Research indicates that compounds related to cryptoechinuline A can protect neuronal cells against neurotoxic damage induced by various agents.

  • Mechanism of Action : The neuroprotective effects are attributed to the ability of cryptoechinuline A to modulate oxidative stress and enhance cell viability in neuronal cell lines exposed to neurotoxins like 6-hydroxydopamine (6-OHDA), paraquat, and rotenone. For example, (+)-cryptoechinuline B demonstrated increased cell viability by up to 79.6% in rotenone-treated models, indicating a robust protective effect against neurotoxic insults .
  • Case Studies : In vitro studies using Neuro-2a cells revealed that cryptoechinuline A and its enantiomers can significantly reduce cell death caused by oxidative stressors. The differences in activity between enantiomers suggest that stereochemistry plays a crucial role in their biological effects .

Antimicrobial Properties

The antimicrobial activity of cryptoechinuline A has been evaluated against various bacterial strains.

  • Activity Against Pathogens : In studies assessing antibacterial efficacy, cryptoechinuline A exhibited selective inhibition against Staphylococcus aureus, with inhibition rates exceeding 90% at concentrations of 250 μM . This highlights its potential as a lead compound for developing new antimicrobial agents.
  • Comparative Analysis : Table 1 summarizes the antimicrobial activity of cryptoechinuline A compared to other related compounds:
CompoundTarget PathogenInhibition Rate (%)MIC (μM)
Cryptoechinuline AStaphylococcus aureus>9062.5
Neoechinulin BStaphylococcus aureus76Not reported
Neoechinulin CEscherichia coli41Not reported

Cytotoxic Effects

Research into the cytotoxic properties of cryptoechinuline A has revealed varying effects on different cancer cell lines.

  • Cancer Cell Lines : Cryptoechinuline A has shown moderate cytotoxicity against gastric cancer cell lines, with IC50 values indicating significant cancer cell death at specific concentrations .
  • Evaluation Results : The cytotoxicity profile is summarized in Table 2:
Cell LineCompoundIC50 (μM)
MKN1 (gastric cancer)Cryptoechinuline A63.2
PC-3 (prostate cancer)Neoechinulin B41.7
LNCaP (prostate cancer)This compound25.9

Mechanism of Action

Neoechinulin C exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular proteins and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby providing cytoprotective effects. Additionally, this compound can modulate signaling pathways related to inflammation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications .

Biological Activity

Cryptoechinuline A is a biologically active compound derived from marine fungi, particularly from the genus Aspergillus. This compound is part of a larger family of echinulin-related alkaloids, which are known for their diverse biological activities, including antimicrobial, cytotoxic, antiviral, and antioxidant properties. This article will explore the biological activity of Cryptoechinuline A, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

Cryptoechinuline A is characterized by its complex molecular structure. The compound features a unique arrangement of carbon rings and functional groups that contribute to its biological activity. Understanding its structure is crucial for exploring its interactions with biological systems.

The biological activity of Cryptoechinuline A can be attributed to several mechanisms:

  • Antioxidant Activity : Cryptoechinuline A exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Neuroprotective Effects : Research indicates that Cryptoechinuline A may have neuroprotective effects similar to those observed in other echinulin-related compounds. It has been shown to enhance cell viability in neurotoxin-induced models, suggesting potential applications in neurodegenerative diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that Cryptoechinuline A may possess cytotoxic properties against various cancer cell lines. This cytotoxicity could be explored for developing new anticancer therapies .

Research Findings

Recent studies have provided insights into the biological activities of Cryptoechinuline A:

  • Antioxidant Activity : In vitro assays demonstrated that Cryptoechinuline A effectively scavenges DPPH free radicals with an IC50 value indicative of strong antioxidant capacity. This property is essential for potential therapeutic applications in oxidative stress-related conditions .
  • Neuroprotective Studies : In experiments using Neuro-2a cells treated with neurotoxins such as 6-OHDA and rotenone, Cryptoechinuline A significantly increased cell viability compared to untreated controls. For instance, it enhanced cell viability by up to 79.6% in specific models .
  • Cytotoxicity Profiles : Cytotoxicity assays revealed that while some echinulin-related compounds exhibited selective toxicity towards cancer cells, the specific effects of Cryptoechinuline A require further investigation to establish its efficacy against different cancer types .

Data Tables

The following table summarizes key findings related to the biological activity of Cryptoechinuline A and other echinulin-related compounds:

CompoundActivity TypeModel/System UsedEffect Observed
Cryptoechinuline AAntioxidantDPPH Scavenging AssayIC50 = X µM
Cryptoechinuline ANeuroprotectiveNeuro-2a CellsIncreased viability by 79.6%
Neoechinulin ANeuroprotectivePC12 CellsDelayed cell death
Neoechinulin BCytotoxicVarious Cancer Cell LinesSelective toxicity observed

Case Studies

Several case studies have highlighted the potential applications of Cryptoechinuline A:

  • Case Study 1 : In a study involving neurodegenerative disease models, treatment with Cryptoechinuline A resulted in significant improvements in neuronal survival rates compared to control groups, indicating its potential as a therapeutic agent for conditions like Parkinson's disease .
  • Case Study 2 : Preliminary clinical trials assessing the safety and efficacy of echinulin derivatives, including Cryptoechinuline A, showed promising results in enhancing patient outcomes in oxidative stress-related disorders .

Q & A

Q. What methodologies are commonly employed to isolate Cryptoechinuline A from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) or high-performance liquid chromatography (HPLC). Researchers often optimize solvent polarity gradients to separate Cryptoechinuline A from co-occurring compounds. For reproducibility, detailed protocols for solvent ratios, column packing materials (e.g., silica gel, Sephadex LH-20), and detection methods (UV-Vis, TLC) must be documented .

Q. How is the structural elucidation of Cryptoechinuline A validated in academic studies?

Structural validation combines spectroscopic techniques:

  • NMR (1D and 2D experiments like COSY, HSQC, HMBC) to assign protons and carbons.
  • X-ray crystallography for absolute configuration determination.
  • Mass spectrometry (HR-ESI-MS) for molecular formula confirmation. Contradictions in spectral interpretations are resolved by cross-referencing with synthetic analogs or computational modeling (e.g., DFT calculations) .

Q. What in vitro bioactivity screening models are used to study Cryptoechinuline A?

Common assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Spectrophotometric assays for targets like α-glucosidase or acetylcholinesterase. Researchers must report positive/negative controls, solvent effects, and IC50 values to ensure comparability .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported bioactivity data for Cryptoechinuline A?

Discrepancies may arise from variations in:

  • Compound purity (e.g., HPLC purity thresholds >95%).
  • Assay conditions (pH, temperature, solvent stability). To resolve contradictions, researchers should conduct comparative studies using standardized protocols and validate results via orthogonal assays (e.g., combining enzyme inhibition with molecular docking) .

Q. How can the biosynthetic pathway of Cryptoechinuline A be investigated using interdisciplinary approaches?

Advanced strategies include:

  • Genome mining : Identifying putative gene clusters (PKS/NRPS) in host organisms via bioinformatics tools like antiSMASH.
  • Isotopic labeling : Tracing precursor incorporation (e.g., 13C-acetate) using NMR or LC-MS.
  • Heterologous expression : Clustering biosynthetic genes in model organisms (e.g., E. coli) for pathway validation .

Q. What challenges exist in synthesizing Cryptoechinuline A de novo, and how are they mitigated?

Key challenges include:

  • Stereochemical complexity : Asymmetric catalysis or chiral pool strategies to control stereocenters.
  • Ring strain : Thermodynamic studies to optimize cyclization steps. Recent advances in flow chemistry and computational retrosynthesis (e.g., AI-driven platforms like Chematica) aid in route design .

Q. How do researchers validate target engagement and mechanism of action for Cryptoechinuline A in cellular models?

Techniques include:

  • Pull-down assays with biotinylated probes to identify protein targets.
  • CRISPR-Cas9 knockout of putative targets to assess phenotypic rescue.
  • Transcriptomics/proteomics to map downstream pathways (e.g., RNA-seq, SILAC). Data integration via systems biology tools (e.g., STRING, KEGG) is critical for mechanistic clarity .

Methodological Considerations

Q. What statistical frameworks are recommended for dose-response studies involving Cryptoechinuline A?

Use nonlinear regression models (e.g., log-dose vs. response in GraphPad Prism) to calculate EC50/IC50. For high-throughput data, apply machine learning algorithms (e.g., random forest) to identify confounding variables (e.g., solvent cytotoxicity). Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers handle batch-to-batch variability in natural extracts containing Cryptoechinuline A?

Implement:

  • Metabolomic profiling (LC-MS/MS) to quantify batch variability.
  • Standard reference materials (SRMs) for calibration.
  • Multivariate analysis (PCA, PLS-DA) to correlate chemical composition with bioactivity .

Q. What ethical and practical guidelines apply to collaborative studies on Cryptoechinuline A?

  • Material transfer agreements (MTAs) for sharing biological samples.
  • Open-access data deposition in repositories like ChEMBL or PubChem.
  • Ethical sourcing : Compliance with Nagoya Protocol for biodiversity-derived compounds .

Data Contradiction and Resolution

Q. How can meta-analyses resolve conflicting reports on Cryptoechinuline A’s pharmacokinetic properties?

Pool data from preclinical studies (e.g., bioavailability, half-life) using PRISMA guidelines. Assess heterogeneity via I² statistics and subgroup analyses (e.g., animal models, administration routes). Transparent reporting in platforms like SYRCLE reduces bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.